ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate typically involves the formation of the imidazole ring followed by the introduction of the ethyl ester and hydroxybutenoate groups. One common method involves the condensation of an appropriate aldehyde with an amine to form the imidazole ring, followed by esterification and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a keto derivative.
Reduction: Formation of a dihydroimidazole derivative.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxybutenoate group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the ester and hydroxybutenoate groups.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Metronidazole: An antimicrobial drug with an imidazole ring, used to treat infections.
Uniqueness
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester and hydroxybutenoate groups allows for unique interactions and reactivity compared to other imidazole derivatives.
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C9H14N2O3/c1-3-14-9(13)7(6(2)12)8-10-4-5-11-8/h12H,3-5H2,1-2H3,(H,10,11)/b7-6+ |
InChI Key |
FNEMIBKDYSDMNF-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/C1=NCCN1 |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C1=NCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.